molecular formula C8H18O2Si B14262046 1,1-Dimethoxy-2-ethylsilacyclopentane CAS No. 189300-27-4

1,1-Dimethoxy-2-ethylsilacyclopentane

Cat. No.: B14262046
CAS No.: 189300-27-4
M. Wt: 174.31 g/mol
InChI Key: ABEGUXZFTIDYGS-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-2-ethylsilacyclopentane: is an organosilicon compound characterized by a five-membered ring structure containing silicon, with two methoxy groups and an ethyl group attached to the silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-2-ethylsilacyclopentane can be synthesized through the reaction of 2-ethyl-1,3-butadiene with dimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silacyclopentane ring.

Industrial Production Methods: Industrial production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the mixing of reactants, catalysis, and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxy-2-ethylsilacyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used for substitution reactions.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Hydroxyl-substituted silacyclopentanes.

    Substitution: Halogenated or alkylated silacyclopentanes.

Scientific Research Applications

1,1-Dimethoxy-2-ethylsilacyclopentane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in the development of silicon-based pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-2-ethylsilacyclopentane involves its interaction with various molecular targets. The methoxy groups can undergo hydrolysis to form silanols, which can further react with other compounds. The silicon atom in the ring structure can form stable bonds with other elements, facilitating various chemical transformations.

Comparison with Similar Compounds

    1,1-Dimethoxy-2-methylsilacyclopentane: Similar structure but with a methyl group instead of an ethyl group.

    1,1-Dimethoxy-2-phenylsilacyclopentane: Contains a phenyl group, leading to different chemical properties.

    1,1-Dimethoxy-2-propylsilacyclopentane: Has a propyl group, affecting its reactivity and applications.

Uniqueness: 1,1-Dimethoxy-2-ethylsilacyclopentane is unique due to the presence of the ethyl group, which influences its reactivity and potential applications. The ethyl group provides a balance between steric hindrance and electronic effects, making it suitable for various chemical reactions and industrial applications.

Properties

CAS No.

189300-27-4

Molecular Formula

C8H18O2Si

Molecular Weight

174.31 g/mol

IUPAC Name

2-ethyl-1,1-dimethoxysilolane

InChI

InChI=1S/C8H18O2Si/c1-4-8-6-5-7-11(8,9-2)10-3/h8H,4-7H2,1-3H3

InChI Key

ABEGUXZFTIDYGS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC[Si]1(OC)OC

Origin of Product

United States

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